2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H21F3N2O4 and its molecular weight is 446.426. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential for various biological applications. Its unique structural features, including a pyridine derivative and multiple functional groups, suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.416 g/mol
- Structural Features : The compound contains a hydroxymethyl group, a 4-oxopyridine moiety, and a trifluoromethyl-substituted phenyl ring, which are crucial for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. Notably, derivatives of pyridine and related heterocycles have been shown to interact with various biological targets:
- Aldose Reductase Inhibition : Compounds like this one may inhibit aldose reductase (ALR2), an enzyme involved in the polyol pathway linked to diabetic complications. Inhibiting ALR2 can reduce oxidative stress and alleviate cellular damage associated with diabetes .
- Antioxidant Activity : The presence of hydroxymethyl and oxopyridine groups suggests potential antioxidant properties. Similar compounds have demonstrated significant radical scavenging abilities, which can protect cells from oxidative damage .
- Antiproliferative Effects : Some studies have shown that related compounds can inhibit cell proliferation by interfering with topoisomerase II activity, suggesting that this compound might also exhibit antiproliferative effects against certain cancer cell lines .
Case Studies
- Inhibition of Aldose Reductase :
- Antioxidant Activity :
- Anticancer Potential :
Data Summary
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4/c1-15-5-7-16(8-6-15)14-32-21-11-28(19(13-29)10-20(21)30)12-22(31)27-18-4-2-3-17(9-18)23(24,25)26/h2-11,29H,12-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFWLMWDXJZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.